Ethanol,2-(2,4-diaminophenoxy)-

Description

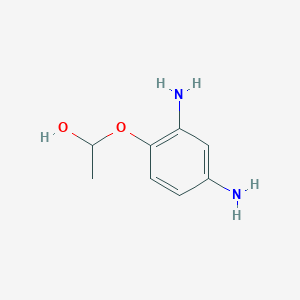

Ethanol,2-(2,4-diaminophenoxy)-, also known as 2-(2,4-diaminophenoxy)ethanol, is a benzene derivative with the molecular formula C₈H₁₂N₂O₂. It is commonly utilized in the cosmetics industry as an oxidative hair dye component, often formulated as its sulfate or dihydrochloride salt . Key identifiers include:

- CAS Numbers:

- Synonyms: 4-(2-Hydroxyethoxy)-1,3-phenylenediamine dihydrochloride 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride

- Physical Properties: The dihydrochloride salt is a gray-to-pale pink-gray powder, soluble in water but insoluble in acetone and 95% ethanol . The sulfate salt lacks detailed physical property data .

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

1-(2,4-diaminophenoxy)ethanol |

InChI |

InChI=1S/C8H12N2O2/c1-5(11)12-8-3-2-6(9)4-7(8)10/h2-5,11H,9-10H2,1H3 |

InChI Key |

OQWWMUWGSBRNMA-UHFFFAOYSA-N |

Canonical SMILES |

CC(O)OC1=C(C=C(C=C1)N)N |

Synonyms |

2,4-diaminophenoxyethanol 2-(2',4'-diaminophenoxy)ethanol 2-(2',4'-diaminophenoxy)ethanol dihydrochloride 2-(2',4'-diaminophenoxy)ethanol sulfate 2-(2',4'-diaminophenoxy)ethanol sulfate (1:1) |

Origin of Product |

United States |

Comparison with Similar Compounds

Primary Use :

- Oxidative hair dye at concentrations up to 4% when combined with hydrogen peroxide .

- Functions as a coupler, reacting with primary intermediates (e.g., p-phenylenediamine) to form colored complexes .

Comparison with Similar Compounds

Structural Analogs

2-(2,4-Dinitrophenoxy)ethanol

- CAS No.: 2831-60-9 .

- Key Differences: Replaces amino (-NH₂) groups with nitro (-NO₂) groups.

2,4-Diaminoanisole

- CAS No.: 615-05-4 (mentioned in comparative safety studies) .

- Key Differences: Contains a methoxy (-OCH₃) group instead of a hydroxyethoxy (-OCH₂CH₂OH) chain.

Functional Analogs in Hair Dyes

p-Phenylenediamine (PPD)

- CAS No.: 106-50-3.

- Comparison: PPD is a primary intermediate, whereas Ethanol,2-(2,4-diaminophenoxy)- acts as a coupler.

Salt Forms and Derivatives

Ethanol,2-(2,4-diaminophenoxy)- Dihydrochloride

Ethanol,2-(2,4-diaminophenoxy)- Sulfate

Physicochemical Comparison Table

Research Findings and Contradictions

- Genotoxicity: Negative results in E. coli WP2 and micronucleus tests . Positive results in Salmonella assays, attributed to metabolic activation .

- Dermal Absorption: Lower percutaneous absorption compared to 2,4-diaminoanisole, reducing systemic toxicity risk .

- Regulatory Status :

- Approved in the EU as a hair dye ingredient with concentration limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.